molecular formula C17H14FN3OS B2828324 5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide CAS No. 2415631-69-3

5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B2828324
CAS No.: 2415631-69-3
M. Wt: 327.38
InChI Key: FWBOCYBKGZSCCB-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring, a methyl group at the 3-position, and a carboxamide group attached to a phenyl ring substituted with a 2-methyl-1,3-thiazol-4-yl moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyridine core, followed by the introduction of the fluorine and methyl groups. The carboxamide group is then formed through an amide coupling reaction with the appropriate amine.

    Synthesis of the Pyridine Core: The pyridine core can be synthesized via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of Fluorine and Methyl Groups: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Carboxamide Group: The carboxamide group is typically formed by coupling the pyridine derivative with 3-(2-methyl-1,3-thiazol-4-yl)aniline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride (LiAlH4) or borane.

    Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, borane.

    Substitution: Sodium methoxide, methanol.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Nucleophile-substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial or anticancer properties, due to the presence of the thiazole and pyridine rings.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may make it suitable for use in coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom and the thiazole ring may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide
  • 3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide
  • 5-chloro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide

Uniqueness

The uniqueness of 5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide lies in its specific substitution pattern, which may confer distinct biological and chemical properties. The presence of the fluorine atom at the 5-position of the pyridine ring can significantly influence its reactivity and binding interactions compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c1-10-6-13(18)8-19-16(10)17(22)21-14-5-3-4-12(7-14)15-9-23-11(2)20-15/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBOCYBKGZSCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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